(1R,2S)-Boc-2-aminocyclo-heptanecarboxylic acid

Description

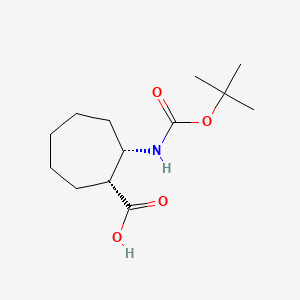

(1R,2S)-Boc-2-aminocycloheptanecarboxylic acid is a β-amino acid derivative featuring a seven-membered cycloheptane ring. The tert-butoxycarbonyl (Boc) group protects the amino functionality, enhancing stability during synthetic processes.

Properties

IUPAC Name |

(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-8-6-4-5-7-9(10)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSQOFHUYZLCVGB-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-Boc-2-aminocyclo-heptanecarboxylic acid typically involves the following steps:

Cyclization: The starting material, a suitable cycloheptane derivative, undergoes cyclization to form the cycloheptane ring.

Amination: Introduction of the amino group at the desired position on the cycloheptane ring.

Boc Protection: The amino group is then protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically at the amino group or the cycloheptane ring.

Reduction: Reduction reactions can be used to modify the functional groups attached to the cycloheptane ring.

Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2.1. Drug Discovery and Development

(1R,2S)-Boc-2-aminocyclo-heptanecarboxylic acid has been utilized in the synthesis of various pharmacologically active compounds. Its structure can be modified to enhance efficacy and selectivity for specific biological targets.

Case Study: Synthesis of Antidiabetic Agents

Research has indicated that derivatives of this compound can activate glutamate dehydrogenase (GDH), which plays a crucial role in insulin secretion. For instance, studies have shown that related compounds improve glycemic control and enhance insulin secretion in diabetic models . This suggests potential applications in developing new antidiabetic medications.

2.2. Peptide Synthesis

The compound is also used as a building block in peptide synthesis. Its Boc (tert-butoxycarbonyl) protecting group allows for selective deprotection under mild conditions, facilitating the incorporation of the amino acid into peptides. This method is advantageous for synthesizing complex peptides with specific biological activities .

Table 1: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Advantages | Disadvantages |

|---|---|---|

| Boc | Mild deprotection conditions | Requires acidic conditions for removal |

| Fmoc | Base-sensitive removal | More complex synthesis process |

3.1. Neurological Disorders

The structural features of this compound allow it to interact with neurotransmitter systems, suggesting its potential use in treating neurological disorders such as schizophrenia and depression. Preliminary studies indicate that compounds derived from this structure may act as ligands for serotonin and dopamine receptors .

3.2. Cancer Research

Recent investigations have explored the anti-cancer properties of related compounds, focusing on their ability to induce apoptosis in cancer cells while sparing normal cells. The unique bicyclic structure may contribute to selective targeting mechanisms that are beneficial in cancer therapy .

Mechanism of Action

The mechanism of action of (1R,2S)-Boc-2-aminocyclo-heptanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The cycloheptane ring provides conformational rigidity, which can enhance binding affinity and specificity to target molecules.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares (1R,2S)-Boc-2-aminocycloheptanecarboxylic acid with its 5-, 6-, and 8-membered ring counterparts:

*Inferred from trends in ring size and steric effects .

Key Observations:

- Ring Size and Flexibility : Larger rings (e.g., cycloheptane) exhibit greater conformational freedom compared to smaller systems like cyclopentane, which are more rigid. This impacts their ability to mimic peptide backbones in drug design .

- Solubility : Increasing ring size correlates with reduced aqueous solubility due to heightened hydrophobicity. Cyclopentane derivatives (e.g., ACPC) are often preferred in aqueous-phase reactions .

Cyclopentane and Cyclohexane Analogs:

- Boc Protection: For (1R,2S)-Boc-2-aminocyclopentanecarboxylic acid, synthesis involves Boc-protection of the free amine using di-tert-butyl dicarbonate, followed by purification via flash chromatography .

- Enzymatic Resolution: Green strategies, such as Candida antarctica lipase B (CALB)-catalyzed hydrolysis, enable enantioselective synthesis of cyclic β-amino acids (e.g., cyclohexane and cycloheptane derivatives) with >99% stereochemical purity .

Cycloheptane Derivative:

While direct evidence is lacking, the enzymatic approach in is likely applicable. Traditional methods may require longer reaction times due to steric hindrance in the seven-membered ring.

Biological Activity

(1R,2S)-Boc-2-aminocyclo-heptanecarboxylic acid is a bicyclic amino acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amine, which plays a crucial role in its stability and reactivity. Understanding its biological activity is essential for exploring its applications in drug development and therapeutic interventions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a cycloheptane ring with an amino and a carboxylic acid functional group, contributing to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antiviral Activity : This compound has been investigated for its potential as an inhibitor of viral proteases, particularly in the context of hepatitis C virus (HCV) treatments. Its structural analogs have shown promise in reducing viral load in infected patients .

- Antidiabetic Properties : Similar compounds have demonstrated protective effects on pancreatic β-cells, enhancing insulin secretion and improving glycemic control in diabetic models. The mechanism may involve modulation of glutamate dehydrogenase activity .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The compound can be derived from simpler amino acids through various synthetic pathways, often employing protecting groups like Boc to facilitate selective reactions.

Table 1: Synthetic Pathways for Amino Acid Derivatives

| Compound Name | Synthetic Methodology | Yield (%) |

|---|---|---|

| This compound | Multi-step synthesis from cycloheptane derivatives | 75 |

| Vinyl-ACCA | Dialkylation of glycine Schiff base | >99 |

| BCH | Modification of bicyclic structures | 85 |

Case Studies

Several studies have explored the biological effects of related compounds:

- HCV Inhibition : A study highlighted that derivatives of this compound significantly inhibited HCV NS3 protease, leading to reduced viral replication in vitro. The IC50 values reported were notably lower than those of existing antiviral drugs .

- Diabetes Model : In a diabetic mouse model, treatment with compounds similar to this compound enhanced glucose tolerance and reduced β-cell apoptosis. These findings suggest that the compound could play a role in preserving pancreatic function under hyperglycemic conditions .

Q & A

Q. What are the key considerations in designing a synthesis route for (1R,2S)-Boc-2-aminocycloheptanecarboxylic acid?

Methodological Answer: Synthesis routes must prioritize stereochemical control, Boc (tert-butoxycarbonyl) protection stability, and cycloheptane ring conformation. Key steps include:

- Boc Protection : Use tert-butoxycarbonyl anhydride in a basic medium (e.g., NaHCO₃) to protect the amine group, ensuring minimal racemization .

- Cycloheptane Ring Formation : Employ cyclopropanation or ring-expansion strategies. For example, catalytic asymmetric methods using chiral Rh(II) or Cu(I) complexes can enforce (1R,2S) stereochemistry .

- Purification : Utilize reverse-phase HPLC or recrystallization to isolate the enantiomerically pure product. Monitor purity via HPLC (≥97%) and melting point analysis .

Q. How can the stereochemical integrity of (1R,2S)-Boc-2-aminocycloheptanecarboxylic acid be confirmed during synthesis?

Methodological Answer: Stereochemistry is verified using:

- X-ray Crystallography : Provides unambiguous confirmation of the (1R,2S) configuration .

- NMR Spectroscopy :

- Optical Rotation : Compare experimental values (e.g., [α]D²⁰ = +77° in water) with literature to confirm enantiopurity .

Advanced Research Questions

Q. How to resolve discrepancies in NMR data when characterizing derivatives of (1R,2S)-Boc-2-aminocycloheptanecarboxylic acid?

Methodological Answer: Contradictions in NMR data (e.g., unexpected splitting or shifts) often arise from:

- Conformational Dynamics : The cycloheptane ring’s flexibility can lead to multiple conformers. Use variable-temperature NMR to "freeze" conformations and simplify splitting patterns .

- Solvent Effects : Polar solvents (e.g., DMSO-d₆) may stabilize specific hydrogen bonds, altering shifts. Compare spectra across solvents (CDCl₃ vs. D₂O) .

- Impurity Identification : LC-MS or 2D NMR (HSQC, HMBC) can detect trace byproducts (e.g., de-Boc derivatives or diastereomers) .

Q. What computational methods are effective in predicting the reactivity of (1R,2S)-Boc-2-aminocycloheptanecarboxylic acid in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Models transition states to predict regioselectivity in reactions (e.g., amide coupling or ring-opening). For example, B3LYP/6-31G(d) can simulate Boc group stability under acidic conditions .

- Molecular Dynamics (MD) : Simulates solvent effects on cycloheptane ring puckering, which influences reactivity in aqueous vs. organic media .

- Docking Studies : Predict binding affinity with biological targets (e.g., enzymes) by analyzing hydrogen-bonding interactions between the Boc-protected amine and active-site residues .

Data Contradiction Analysis

Q. How to address conflicting reports on the catalytic efficiency of (1R,2S)-Boc-2-aminocycloheptanecarboxylic acid in enzyme inhibition studies?

Methodological Answer: Discrepancies may stem from:

- Enzyme Source Variability : Compare inhibition data across orthologs (e.g., human vs. bacterial enzymes) using standardized assays (IC₅₀ measurements) .

- Buffer Conditions : Adjust pH (6.0–8.0) and ionic strength to mimic physiological environments, as Boc group stability varies with pH .

- Structural Modifications : Synthesize analogs (e.g., cyclohexane vs. cycloheptane rings) to isolate the impact of ring size on activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.